molecular formula C16H18N2O2S B2864672 4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 2034329-09-2

4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2864672
CAS No.: 2034329-09-2
M. Wt: 302.39
InChI Key: YFVXHYPNOYQURC-UHFFFAOYSA-N
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Description

4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a thiophene ring substituted with a methyl group, a piperidine ring, and a pyridine ring connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Substitution with Methyl Group: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling with Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine ring is reacted with a pyridine derivative.

    Formation of the Methanone Bridge: Finally, the thiophene and pyridine-piperidine moieties are connected through a methanone bridge using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene, piperidine, or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups.

    Pyridine Derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine is unique due to its specific combination of thiophene, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-10-15(21-11-12)16(19)18-8-4-14(5-9-18)20-13-2-6-17-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXHYPNOYQURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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